(2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine
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Overview
Description
(2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a thioamide, such as thiourea, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N,3-bis(4-methoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine
- (2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-aminophenyl)-2,3-dihydro-1,3-thiazol-2-imine
Uniqueness
(2Z)-N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine is unique due to the presence of both ethoxyphenyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,3-bis(4-ethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-3-31-22-13-7-19(8-14-22)26-25-27(20-11-15-23(16-12-20)32-4-2)24(17-33-25)18-5-9-21(10-6-18)28(29)30/h5-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOQHWVLBOATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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